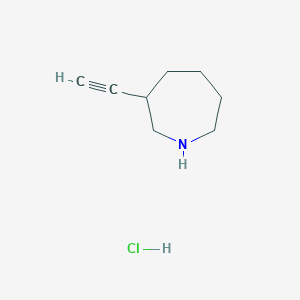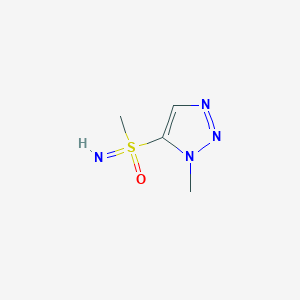
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole: is a heterocyclic organic compound with a pyrazole ring structure. This compound is characterized by the presence of a tert-butyl group at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 1-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl hydrazine with 3-chloro-2-butanone under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki-Miyaura or Heck reactions.
Major Products Formed:
Substitution Reactions: Substituted pyrazoles with different functional groups at the 5-position.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: Complex pyrazole-containing structures with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Researchers investigate its role in targeting specific enzymes or receptors, which could lead to the development of new drugs for various diseases .
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its ability to modify biological activity makes it a valuable component in the formulation of crop protection agents .
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
3-tert-butyl-5-chloro-1H-pyrazole: Lacks the methyl group at the 1-position.
3-tert-butyl-1-methyl-1H-pyrazole: Lacks the chlorine atom at the 5-position.
5-chloro-1-methyl-1H-pyrazole: Lacks the tert-butyl group at the 3-position.
Uniqueness: 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the chlorine atom and methyl group contribute to its reactivity and potential biological activity .
Propiedades
IUPAC Name |
3-tert-butyl-5-chloro-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHNLLOTNNKBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
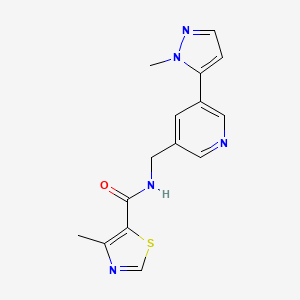
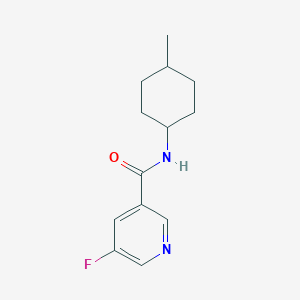
![N-(2,3-dimethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2871285.png)
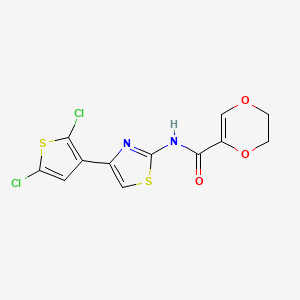
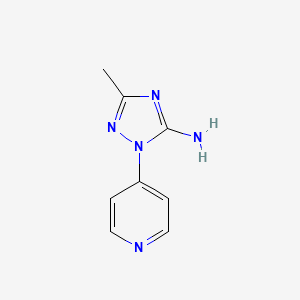
![N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/new.no-structure.jpg)
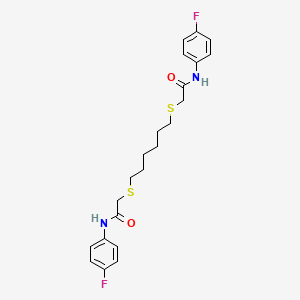
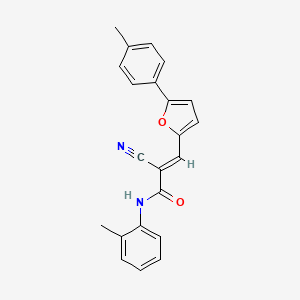
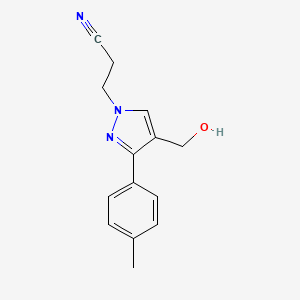
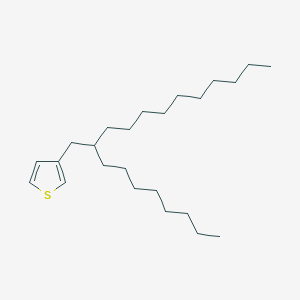

![N-Ethyl-N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2871300.png)
